n-(2-((Dimethylamino)methyl)benzyl)cyclopropanecarboxamide
Description
N-(2-((Dimethylamino)methyl)benzyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a dimethylamino-substituted benzyl group. Its structure combines a cyclopropane ring, a carboxamide moiety, and a benzylamine substituent, which may confer unique physicochemical and biological properties. Cyclopropane rings are known for their strain energy and conformational rigidity, often enhancing binding affinity in bioactive molecules.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-[[2-[(dimethylamino)methyl]phenyl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H20N2O/c1-16(2)10-13-6-4-3-5-12(13)9-15-14(17)11-7-8-11/h3-6,11H,7-10H2,1-2H3,(H,15,17) |
InChI Key |
QTEOKTRWCAFIHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CNC(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-((Dimethylamino)methyl)benzyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-((dimethylamino)methyl)benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-(2-((Dimethylamino)methyl)benzyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
n-(2-((Dimethylamino)methyl)benzyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of n-(2-((Dimethylamino)methyl)benzyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-((Dimethylamino)methyl)benzyl)cyclopropanecarboxamide can be contextualized by comparing it with related cyclopropane-carboxamide derivatives and bioactive amines. Below is a detailed analysis based on the available evidence:
Structural Analogues
2.1.1 N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()
- Structure: Features a phenyl-substituted cyclopropane ring, a diethylcarboxamide group, and a 4-methoxyphenoxy side chain.
- Synthesis : Prepared via a diastereoselective reaction (dr 23:1) with 78% yield, indicating efficient synthetic accessibility for cyclopropane-carboxamides.
- Key Differences: The target compound lacks the phenoxy group but includes a dimethylamino-methylbenzyl substituent, which may alter solubility and receptor-binding profiles. The diethylcarboxamide in likely reduces polarity compared to the dimethylamino group in the target compound.
2.1.2 Benzathine Benzylpenicillin ()
- Structure : A penicillin salt complexed with N,N'-dibenzylethylenediamine.
- Function : Acts as a long-acting antibiotic due to slow dissolution of the salt.
- Relevance: Highlights the role of amine-containing moieties (e.g., dibenzylethylenediamine) in modulating pharmacokinetics, suggesting that the dimethylamino group in the target compound could similarly influence bioavailability or duration of action.
Functional Analogues
2.2.1 Hypocretins (Orexins) ()
- Structure : Neuropeptides with excitatory activity in the central nervous system.
- Function : Regulate arousal, feeding, and neuroendocrine functions via G-protein-coupled receptors.
- Comparison: While structurally dissimilar, hypocretins exemplify the importance of basic residues (e.g., arginine) in neuropeptide activity.
Table 1: Comparative Analysis of Key Compounds
Pharmacokinetic and Pharmacodynamic Considerations
- Basicity: The dimethylamino group (pKa ~10–11) may facilitate protonation at physiological pH, enabling ionic interactions with biological targets, akin to the dibenzylethylenediamine in benzathine benzylpenicillin .
- Stereochemical Complexity : Unlike the diastereomer-rich product in , the target compound’s stereochemical configuration is unspecified in the evidence, which could critically impact bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
